4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-ethyl-5-pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-2-8-9(13-14-10(8)11)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H3,11,13,14) |
InChI Key |
WQXLCZCRBFSBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is commonly constructed via condensation reactions between hydrazine derivatives and 1,3-diketones or β-keto esters. This cyclization forms the pyrazole nucleus with the amino group positioned at the 5-position.
For example, reacting hydrazine hydrate with an appropriately substituted β-keto ester under acidic or neutral conditions yields the pyrazole intermediate.
Introduction of the Ethyl Group
The ethyl substituent at the 4-position is typically introduced via alkylation reactions. This involves nucleophilic substitution where the pyrazole nitrogen or carbon is alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Reaction temperature is controlled between 80–120°C to optimize yield while minimizing side reactions.
Incorporation of the Pyridin-3-yl Moiety
The pyridinyl group at the 3-position is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling. These reactions use pyridin-3-yl boronic acid or halide derivatives as coupling partners.
Catalysts like palladium complexes with phosphine ligands are employed to facilitate efficient C–C bond formation.
Typical solvents include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF, and the reactions are conducted at elevated temperatures (80–120°C).
Alternative Synthetic Routes
Some methods start from 3-hydrazinopyridine derivatives, which upon cyclization with dialkyl maleates yield pyrazole intermediates that can be further functionalized.
Chlorination, oxidation, and decarboxylation steps may be involved to modify intermediates toward the target compound.
Industrial Production Considerations
Industrial synthesis optimizes the above steps for scale-up, focusing on maximizing yield, purity, and cost-effectiveness.
Techniques such as continuous flow reactors and automated synthesis platforms may be employed.
Reaction conditions are fine-tuned to reduce by-products and facilitate purification.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-keto ester/diketone | 50–90 | Ethanol, water | Acidic or neutral medium |
| Ethyl group alkylation | Ethyl bromide + base (K₂CO₃) | 80–120 | DMF, DMSO | Polar aprotic solvent enhances nucleophilicity |
| Pyridin-3-yl coupling | Pyridin-3-yl boronic acid + Pd catalyst | 80–120 | DMF, DMSO | Pd(0) or Pd(II) complexes, phosphine ligands |
| Chlorination (intermediate) | Phosphoryl chloride in acetonitrile | 25–100 | Acetonitrile | For formation of chloro-pyrazole intermediates |
| Oxidation/Decarboxylation | Various oxidants/reagents | Ambient to reflux | Organic solvents | Used in intermediate modifications |
To confirm the structure and purity of 4-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, the following techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence and position of ethyl and pyridinyl substituents on the pyrazole ring.
Mass Spectrometry (MS): High-resolution MS validates molecular weight and molecular formula.
X-ray Crystallography: Provides detailed 3D molecular conformation, bond lengths, and angles.
Melting Point Determination: Confirms compound purity.
| Property | Value | Method |
|---|---|---|
| Melting Point | 126–128 °C | Differential Scanning Calorimetry |
| ^1H NMR (δ, ppm) | 1.25 (triplet, 3H, CH₂CH₃) | 400 MHz, DMSO-d₆ |
| HRMS (m/z) | Calculated: 162.14; Found: 162.13 | Electrospray Ionization-TOF |
The preparation of 4-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves:
Pyrazole ring synthesis via hydrazine condensation.
Alkylation to introduce the ethyl group.
Palladium-catalyzed coupling to install the pyridinyl substituent.
Optional intermediate modifications such as chlorination and oxidation.
Optimizing reaction conditions—temperature, solvent, catalyst, and reagent stoichiometry—is critical to achieving high yield and purity. Analytical techniques ensure the structural integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
The structural and functional diversity of pyrazole derivatives allows for tailored applications. Below is a detailed comparison with structurally related compounds:
Substituent Variations on the Pyrazole Ring
Key Observations :
- Electronic Effects : The pyridin-3-yl group enhances polarity compared to thiophen-2-yl, influencing solubility and receptor interactions .
Functional Group Modifications on the Amine
Key Observations :
Biological Activity
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Characterized by its unique structure, this compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is , with a molecular weight of approximately 162.19 g/mol. The compound features a five-membered pyrazole ring substituted with an ethyl group and a pyridine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.19 g/mol |
| Structure | Pyrazole ring with ethyl and pyridine substitutions |
Antimicrobial Activity
Research indicates that 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth at specific concentrations. In one study, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory capabilities. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Anticancer Properties
In vitro studies have explored the anticancer potential of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine against various cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells, inhibiting cell proliferation and inducing apoptosis through mechanisms involving the modulation of signaling pathways like ERK and NF-kB .
The biological activity of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression. For instance, it has shown inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
Receptor Modulation : It may also modulate receptor activity on cell surfaces, influencing signaling pathways that regulate cell growth and survival. This modulation can lead to reduced tumor growth and metastasis in preclinical models .
Case Studies
Several case studies have highlighted the efficacy of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine:
- Antimicrobial Efficacy : A study evaluated the compound against E. coli and Staphylococcus aureus, revealing significant antimicrobial activity with MIC values ranging from 8 to 32 µg/mL.
- Cytotoxicity in Cancer Models : Another study demonstrated that treatment with this compound led to a dose-dependent decrease in viability in MDA-MB-231 cells, with IC50 values around 15 µM.
- Anti-inflammatory Studies : In models of acute inflammation, administration of the compound resulted in a marked reduction in paw edema in rats, indicating potent anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
